2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
“2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide” is a chemical compound with the molecular formula C13H14ClN3O and a molecular weight of 263.72 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Chloroacetamide Herbicides and Metabolism Studies
Chloroacetamide compounds, including those structurally related to 2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide, have been extensively studied for their role as herbicides and their metabolic pathways. For example, chloroacetamide herbicides like acetochlor and alachlor have been studied for their metabolism in human and rat liver microsomes, indicating the involvement of certain cytochrome P450 isoforms in their metabolic pathways (Coleman et al., 2000).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and utilized in the creation of coordination complexes with potential antioxidant activities. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibited significant antioxidant activity in vitro (Chkirate et al., 2019).
Antimalarial and Antipsychotic Potential
Compounds structurally similar to this compound have been investigated for their potential in treating various diseases. For example, certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown potential as novel antipsychotic agents in animal models (Wise et al., 1987). Additionally, derivatives of this compound have been synthesized with antimalarial activity, demonstrating promising results in animal models and encouraging further clinical trials (Werbel et al., 1986).
Anti-inflammatory and Anticonvulsant Activities
Acetamide derivatives have been explored for their anti-inflammatory and anticonvulsant properties. For example, novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown significant anti-inflammatory activity (Sunder & Maleraju, 2013). Additionally, omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, related to this chemical class, exhibited anticonvulsant activity against seizures induced by maximal electroshock (Aktürk et al., 2002).
Nonlinear Optical Properties
Research on the nonlinear optical properties of certain acetamide structures, including those related to this compound, has been conducted to understand their potential in photonic devices and optical energy applications. Studies have found these crystals to be good candidates for optical switches and modulators (Castro et al., 2017).
Mechanism of Action
Target of Action
Similar compounds are often designed to interact with specific proteins or enzymes in the body, altering their function and leading to therapeutic effects .
Mode of Action
It’s common for such compounds to interact with their targets by binding to active sites, altering the target’s conformation, or modulating its activity .
Biochemical Pathways
The compound’s interaction with its targets can lead to changes in various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic reactions .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s interaction with its targets and the subsequent changes in biochemical pathways can lead to various cellular effects, potentially leading to the intended therapeutic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Cellular Effects
Given its potential role in inhibiting protein synthesis , it could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have residual activity lasting up to ten weeks .
Properties
IUPAC Name |
2-chloro-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-5-3-4-6-11(9)17-12(7-10(2)16-17)15-13(18)8-14/h3-7H,8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYWXVAIXTWTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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